Lipophilicity (LogP) Comparison: 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine vs. 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine vs. 6-Bromoimidazo[1,2-a]pyrimidine
The target compound, 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine, exhibits a LogP value of 2.44, which is distinct from its regioisomer and mono-halogenated analog . The regioisomer 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine has a higher LogP of 2.51 [1], while the mono-brominated analog 6-Bromoimidazo[1,2-a]pyrimidine has a significantly lower LogP of approximately 1.49 . This quantitative difference in lipophilicity is crucial for predicting compound behavior in biological systems and during chromatographic purification.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 |
| Comparator Or Baseline | 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine (LogP = 2.51) and 6-Bromoimidazo[1,2-a]pyrimidine (LogP ≈ 1.49) |
| Quantified Difference | Target is 0.07 LogP units lower than its regioisomer and approximately 0.95 LogP units higher than the mono-brominated analog. |
| Conditions | Calculated LogP values from authoritative chemical databases. |
Why This Matters
A difference of 0.95 LogP units can significantly impact a molecule's permeability, solubility, and metabolic stability, making the correct choice essential for hit-to-lead optimization in drug discovery.
- [1] Chemsrc. 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. CAS 944906-48-3. LogP value. Accessed 2024. View Source
